molecular formula C16H15N3O4 B3915437 4-nitro-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide

4-nitro-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide

Cat. No.: B3915437
M. Wt: 313.31 g/mol
InChI Key: BACPBWYFBUCRHK-UHFFFAOYSA-N
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Description

4-nitro-N’-[(3-phenylpropanoyl)oxy]benzenecarboximidamide is an organic compound characterized by the presence of a nitro group, a phenylpropanoyl moiety, and a benzenecarboximidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-[(3-phenylpropanoyl)oxy]benzenecarboximidamide typically involves the following steps:

    Formation of Benzenecarboximidamide: The nitrated benzene derivative is then converted to benzenecarboximidamide through a reaction with cyanamide under acidic conditions.

    Esterification: The final step involves the esterification of the benzenecarboximidamide with 3-phenylpropanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps, ensuring higher yields and purity while minimizing waste and reaction times.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-[(3-phenylpropanoyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Carboxylic acids and amines: Resulting from the hydrolysis of the ester linkage.

Scientific Research Applications

4-nitro-N’-[(3-phenylpropanoyl)oxy]benzenecarboximidamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-nitro-N’-[(3-phenylpropanoyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester linkage allows for the controlled release of the active moiety in a biological system.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N’-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide: Similar structure but with a different ester moiety.

    4-nitro-N’-[(3-phenylpropanoyl)oxy]benzenecarboximidamide: Differing in the position or nature of substituents on the benzene ring.

Uniqueness

4-nitro-N’-[(3-phenylpropanoyl)oxy]benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

This detailed overview provides a comprehensive understanding of 4-nitro-N’-[(3-phenylpropanoyl)oxy]benzenecarboximidamide, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c17-16(13-7-9-14(10-8-13)19(21)22)18-23-15(20)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACPBWYFBUCRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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